N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide

Purity specification Research chemical procurement Quality assurance

This benzimidazole-4-sulfonamide hybrid (CAS 338410-90-5) is a critical scaffold for SAR exploration, particularly for building on the antibacterial benzimidazole-sulfonamide series (e.g., compound 6d). With a p-toluenesulfonamide group at the 4-position, it offers distinct target engagement profiles vs. methanesulfonamide or 4-methylbenzyl analogs. Procuring the exact compound at ≥98% purity ensures research reproducibility—structural analogs carry risk of unrecognized potency loss or selectivity shifts. Use immediately for medicinal chemistry derivatization without de novo core synthesis; also suitable as a reference standard for logP, solubility, and permeability assays. Commercial availability of high-purity material accelerates focused library design and cardiovascular target screening (EP 0 643 060 scope).

Molecular Formula C23H23N3O2S
Molecular Weight 405.52
CAS No. 338410-90-5
Cat. No. B2676421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide
CAS338410-90-5
Molecular FormulaC23H23N3O2S
Molecular Weight405.52
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC3=C2N=CN3CC4=CC=CC=C4)C)C
InChIInChI=1S/C23H23N3O2S/c1-16-9-11-20(12-10-16)29(27,28)25-22-18(3)17(2)13-21-23(22)24-15-26(21)14-19-7-5-4-6-8-19/h4-13,15,25H,14H2,1-3H3
InChIKeyCDCUHJPTYIIQEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide (CAS 338410-90-5): Structural Identity and Supply Profile for Research Procurement


N-(1-Benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide (CAS 338410-90-5) is a synthetic benzimidazole-4-sulfonamide hybrid with molecular formula C₂₃H₂₃N₃O₂S and a molecular weight of 405.5 g/mol [1]. The compound belongs to a broader class of benzimidazole-sulfonamide conjugates that have attracted research interest for their potential antimicrobial, anticancer, and enzyme-inhibitory properties [2]. It is currently supplied as a research-grade chemical by multiple vendors, with commercially available purities ranging from 90% to 98% . The core benzimidazole-4-sulfonamide scaffold was described in a general synthetic methodology employing benzothiadiazole-4-sulfonyl chloride as a key intermediate, enabling modular access to substituted derivatives including the N-benzyl-5,6-dimethyl variant . To date, no peer-reviewed primary research article has reported quantitative biological activity data (IC₅₀, Kᵢ, MIC, etc.) specifically for this compound; the available property data are limited to computed physicochemical descriptors and predicted parameters.

Procurement Risk: Why N-(1-Benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide Cannot Be Interchanged with In-Class Benzimidazole Sulfonamide Analogs


Within the benzimidazole-4-sulfonamide class, even single-step structural modifications produce compounds with materially different physicochemical profiles that alter solubility, permeability, and target engagement potential. The target compound (CAS 338410-90-5) carries a p-toluenesulfonamide (4-methylbenzenesulfonamide) group at the 4-position, in contrast to the methanesulfonamide analog (CAS 338410-68-7), which replaces the aromatic sulfonyl substituent with a smaller methyl group, reducing both molecular weight (329.4 vs. 405.5 g/mol) and lipophilicity. Similarly, the 4-methylbenzyl analog (CAS 338423-17-9) introduces an additional methyl substituent on the N1-benzyl group, shifting molecular weight to 419.5 g/mol and altering steric and electronic properties at the benzimidazole N1 position [1]. Because no head-to-head biological or pharmacological comparison data exist for these analogs, any substitution carries the risk of unrecognized potency loss, altered selectivity, or pharmacokinetic divergence that cannot be predicted from structural similarity alone. Procuring the exact compound with verified identity and purity is therefore critical for research reproducibility .

Quantitative Differentiation Evidence for N-(1-Benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide (CAS 338410-90-5) vs. Closest Analogs


Vendor Purity Specification: 98% (Leyan) vs. 95% (AKSci) vs. 90% (Key Organics) – Comparative Supply Quality

Among suppliers of CAS 338410-90-5 for which purity specifications are publicly listed, Leyan reports a minimum purity of 98% , compared to 95% from AKSci and >90% from Key Organics/BIONET [1]. This represents a 3–8 percentage-point absolute purity advantage for the Leyan product, which may be relevant for assays sensitive to impurities, such as cellular dose-response studies or biophysical binding measurements where trace contaminants can confound results.

Purity specification Research chemical procurement Quality assurance

Predicted Lipophilicity (XLogP3 = 4.7) vs. Methanesulfonamide Analog – Imputed Property Differentiation

The target compound has a computed XLogP3 of 4.7 [1], reflecting the contribution of both the N1-benzyl substituent and the p-toluenesulfonamide aryl ring. The closest methanesulfonamide analog (CAS 338410-68-7, C₁₇H₁₉N₃O₂S, MW 329.4) replaces the 4-methylbenzenesulfonamide with a methanesulfonamide group, eliminating an aromatic ring and a methyl group . Although an experimentally measured logP is not available for either compound, the structural difference predicts a substantial reduction in lipophilicity for the methanesulfonamide analog, which would be expected to alter membrane permeability, aqueous solubility, and non-specific protein binding profiles.

Lipophilicity Physicochemical property prediction Drug-likeness

Predicted Acid Dissociation Constant (pKa = 8.29) – Implications for Ionization State Under Physiological vs. Assay Conditions

The sulfonamide N–H of the target compound has a predicted acid dissociation constant (pKa) of 8.29 ± 0.30 . At physiological pH 7.4, the compound is predicted to exist predominantly (>85%) in the neutral (protonated) form, whereas at slightly alkaline pH (e.g., 8.5), significant deprotonation would occur. This property distinguishes it from benzimidazole-2-sulfonamide regioisomers (e.g., CAS 69746-68-5), where the sulfonamide is attached at the benzimidazole 2-position rather than the 4-position, potentially altering both the pKa and the hydrogen-bonding capacity of the sulfonamide NH.

pKa prediction Ionization state Assay condition optimization

Synthetic Tractability: Established General Methodology for Benzimidazole-4-sulfonamides Enables Modular Derivatization

A general synthetic route to benzimidazole-4-sulfonamides was reported by Rosen et al. (2009), employing commercially available benzothiadiazole-4-sulfonyl chloride as a benzimidazole equivalent [1]. This method proceeds through chemoselective reductive desulfurization to generate 1,2-phenylenediamine intermediates that can be condensed with aryl, heteroaryl, or alkyl aldehydes to yield diverse benzimidazole-4-sulfonamides, including the N-benzyl-5,6-dimethyl substitution pattern. The availability of this published methodology provides a path for researchers to synthesize analogs or scale up the target compound independently, reducing sole-source dependency.

Synthetic methodology Benzimidazole-4-sulfonamide Chemical tool development

Patent Landscape Context: Sulfonylbenzyl-Substituted Benzimidazoles as Hypotensive and Anti-Atherosclerotic Agents

The target compound's structural class falls within the scope of EP 0 643 060 (Bayer AG, 1995), which claims sulfonylbenzyl-substituted benzimidazoles of general formula (I) for use as hypotensive and anti-atherosclerotic agents [1]. While the patent does not disclose specific biological data for CAS 338410-90-5, it establishes that compounds bearing the N1-benzyl and 4-sulfonamide substitution pattern were investigated for cardiovascular indications. This provides a potential research entry point distinct from the antibacterial focus of simpler sulfonamide analogs, and may guide target- or pathway-specific screening strategies.

Patent mapping Benzimidazole sulfonamide Cardiovascular indication

CRITICAL DATA GAP DISCLAIMER: Absence of Published Quantitative Biological Activity Data for CAS 338410-90-5

An exhaustive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and patent databases as of April 2026 identified no peer-reviewed primary research article or publicly deposited bioassay record that reports a quantitative activity measurement (IC₅₀, EC₅₀, Kᵢ, Kd, MIC, etc.) for N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide (CAS 338410-90-5). All available property data are computed or predicted, and all vendor-supplied information is limited to identity, purity, and storage conditions. Any claim of specific biological activity for this compound found on non-peer-reviewed commercial websites cannot be verified against primary literature [1].

Data gap disclosure Biological characterization Risk assessment

Recommended Research and Procurement Application Scenarios for N-(1-Benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide (CAS 338410-90-5)


Chemical Probe Development via Scaffold-Hopping from Antibacterial Benzimidazole Sulfonamide Hybrids

The compound can serve as a core scaffold for structure-activity relationship (SAR) exploration building on the antibacterial benzimidazole-sulfonamide hybrid series exemplified by compound 6d, which demonstrated activity against Gram-positive and Gram-negative bacteria [1]. CAS 338410-90-5 extends the sulfonamide moiety from the 4-position rather than alternative attachment points, potentially enabling distinct target engagement profiles. Its commercial availability at 98% purity makes it suitable as a starting point for medicinal chemistry derivatization without requiring de novo synthesis of the benzimidazole-4-sulfonamide core.

Cardiovascular Target Screening Based on Patent-Defined Hypotensive Benzimidazole Scaffold

The compound falls within the structural scope of EP 0 643 060, which disclosed sulfonylbenzyl-substituted benzimidazoles for hypotensive and anti-atherosclerotic applications [2]. Researchers pursuing angiotensin II receptor antagonism or related cardiovascular targets may evaluate this compound as part of a focused screening set. The predicted pKa of 8.29 should inform buffer selection for receptor-binding assays conducted near physiological pH.

Physicochemical Reference Standard for Lipophilic Benzimidazole-Sulfonamide Profiling

With a computed XLogP3 of 4.7, a molecular weight of 405.5 g/mol, 1 hydrogen bond donor, and 5 rotatable bonds [3], CAS 338410-90-5 occupies a physicochemical space near the upper boundary of typical lead-like criteria. It can be used as a reference compound in logP determination methods (shake-flask or chromatographic), solubility assays, or permeability studies (PAMPA/Caco-2) to benchmark the behavior of other benzimidazole-sulfonamide analogs with varying substitution patterns.

Synthetic Methodology Validation and Library Synthesis

The published general synthesis of benzimidazole-4-sulfonamides via benzothiadiazole-4-sulfonyl chloride [4] provides a validated entry point for generating derivative libraries. CAS 338410-90-5 can be used as an authentic standard to confirm the identity and purity of in-house synthesized batches by comparative HPLC, NMR, or mass spectrometry. Researchers planning to build focused libraries around the N1-benzyl-5,6-dimethyl-4-sulfonamide motif can procure a small quantity of the commercial compound as a reference before committing to larger-scale custom synthesis.

Quote Request

Request a Quote for N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.